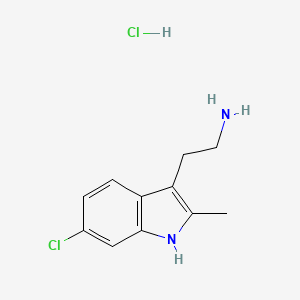

2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using various scaffolds of indole . For instance, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of indole derivatives, including “this compound”, is characterized by a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Scientific Research Applications

Novel Synthetic Methods and Catalytic Activities

Research on related compounds, including various ethanamines and indole derivatives, has shown significant potential in the synthesis of complex molecules and in catalysis. For example, novel synthetic methods for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides have been developed, highlighting the utility of ethanamine derivatives in organic synthesis (Hayashi et al., 2004). Similarly, the catalytic activity of indole-derived thioureas suggests their potential in facilitating biochemical reactions, offering a promising area for the application of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride (Sanna et al., 2018).

Antimicrobial and Antifungal Properties

Compounds structurally similar to 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride have been explored for their antimicrobial and antifungal properties. A series of 2-(1H-indol-3-yl)ethylthiourea derivatives, for instance, showed significant inhibition against Gram-positive cocci, along with inhibitory effects on specific bacterial enzymes. This research indicates the potential for 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride to serve as a basis for developing new antimicrobial agents with specific mechanisms of action (Sanna et al., 2018).

Enamine Synthesis and Application

Enamines, synthesized from ethanamines, have found extensive use in the synthesis of diverse organic compounds, suggesting a pathway for the application of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride in organic chemistry. Research demonstrates the utility of ethanamines in creating 2-alkylamino-3,3-dialkylchroman-4-ols, which upon oxidation yield chromanones, important intermediates in pharmaceutical synthesis (Dean et al., 1983).

Biological Evaluation and Drug Development

The evaluation of indole-derived thioureas for their antimicrobial, antifungal, and antiviral activities, including against HIV-1, demonstrates the potential of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride in drug development. These compounds' broad-spectrum activity and the ability to inhibit clinically relevant mutations in HIV-1 highlight the importance of further research into their pharmacological applications (Sanna et al., 2018).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular functions . These interactions can result in a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can lead to changes in cellular functions and responses to external stimuli .

Pharmacokinetics

The pharmacokinetic properties of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride are not explicitly mentioned in the available resources. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties significantly impact a drug’s bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives are known to have various biological activities, which can result in a wide range of cellular responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Properties

IUPAC Name |

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPFAZHGYWINRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)

![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)